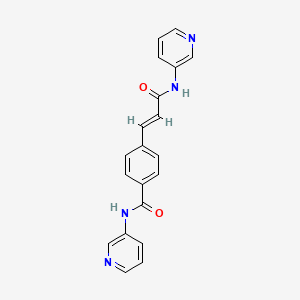

(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide

説明

(E)-4-(3-Oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a conjugated enone system and dual pyridin-3-yl substituents. This structure combines a benzamide core with a propenone linker, which is functionalized with pyridinylamino groups. Such a design is characteristic of compounds targeting enzyme inhibition, particularly acetylcholinesterase (AChE) and carbonic anhydrase (CA), due to the pharmacophoric importance of benzamide and aromatic amine moieties in interacting with enzyme active sites .

特性

IUPAC Name |

4-[(E)-3-oxo-3-(pyridin-3-ylamino)prop-1-enyl]-N-pyridin-3-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c25-19(23-17-3-1-11-21-13-17)10-7-15-5-8-16(9-6-15)20(26)24-18-4-2-12-22-14-18/h1-14H,(H,23,25)(H,24,26)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRYGSAJFZXYCU-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C=CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Enone Intermediate: The initial step involves the formation of an enone intermediate through the condensation of a pyridine derivative with an aldehyde under basic conditions.

Amination Reaction: The enone intermediate is then subjected to an amination reaction with a pyridine amine to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and scalable purification methods.

化学反応の分析

Hydrolysis of the Amide Bond

The central benzamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the C–N bond, yielding carboxylic acid and amine derivatives:

| Reaction Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)benzoic acid + pyridin-3-amine | |

| Basic hydrolysis | NaOH (10%), Δ | Sodium salt of benzoic acid + pyridin-3-amine |

This hydrolysis is critical for modifying bioavailability or generating intermediates for further functionalization.

Nucleophilic Substitution at Pyridine Rings

The pyridine moieties act as electron-deficient aromatic systems, enabling nucleophilic substitution. For example:

-

Chlorination : Reaction with POCl₃ introduces Cl at the pyridine’s ortho/para positions.

-

Amination : Substitution with NH₃ or amines under catalytic Cu(I) forms amino-pyridine derivatives .

Key Example :

Reaction with propargylamine in DMF at 80°C yields terminal alkyne-functionalized intermediates, enabling subsequent Sonogashira coupling .

Cyclization Reactions

The enone system (α,β-unsaturated ketone) participates in cyclization to form heterocycles:

| Cyclization Partner | Conditions | Product | Reference |

|---|---|---|---|

| Guanidine nitrate | Ethanol, reflux, 12h | Pyrimidine-fused derivatives | |

| Hydrazine | AcOH, 100°C, 6h | Pyrazole analogs |

These reactions exploit the α,β-unsaturated ketone’s electrophilicity for ring closure .

Sonogashira Coupling

The terminal alkyne group (introduced via propargylamine substitution) undergoes Pd-catalyzed coupling with aryl halides:

| Aryl Halide | Catalyst System | Product | Yield |

|---|---|---|---|

| 4-Bromobenzamide | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Biaryl-acetylene conjugates | 72% |

| 2-Iodopyridine | PdCl₂(PPh₃)₂, CuI, DMF | Extended π-conjugated systems | 65% |

This reaction diversifies the compound’s structure for structure-activity relationship (SAR) studies .

N-Acylation and Alkylation

The free amine on the pyridin-3-ylamino group reacts with acyl chlorides or alkyl halides:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT | N-acetylated derivative | Enhanced metabolic stability |

| Propargyl bromide | K₂CO₃, DMF, 60°C | N-propargyl analog | Click chemistry applications |

These modifications optimize pharmacokinetic properties .

Oxidation of the α,β-Unsaturated Ketone

The enone system undergoes epoxidation or dihydroxylation:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| mCPBA | DCM, RT, 4h | Epoxide |

| OsO₄, NMO | THF/H₂O, 0°C, 2h | Vicinal diol |

Oxidation products are intermediates for stereoselective synthesis.

Biological Activity-Oriented Modifications

Structural analogs of this compound show:

科学的研究の応用

Anticancer Activity

Mechanism of Action:

Research indicates that compounds similar to (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide exhibit potent anticancer activity. They often function by inhibiting specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of pyridine-based compounds can effectively inhibit the activity of various kinases such as EGFR and PDGFR, leading to reduced tumor growth in vitro and in vivo .

Case Studies:

- In vitro Studies: A study reported that similar pyridine derivatives displayed IC50 values in the nanomolar range against multiple cancer cell lines including HepG2, MCF7, and HCT116. These compounds induced apoptosis and cell cycle arrest, demonstrating their potential as anticancer agents .

- In vivo Studies: In animal models, compounds with similar structural motifs have been shown to significantly suppress tumor growth. For example, administration of a related compound resulted in a 77% reduction in tumor size in xenograft models without causing significant weight loss in the subjects .

Other Biological Activities

Beyond anticancer properties, (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide may exhibit additional pharmacological effects:

Antimicrobial Activity:

Recent studies have indicated that certain pyridine derivatives possess antimicrobial properties. They have been tested against various bacterial strains and shown to inhibit growth effectively, suggesting potential applications in treating infections .

Neuroprotective Effects:

There is emerging evidence that compounds containing pyridine moieties can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or by reducing oxidative stress . This opens avenues for research into their use in neurodegenerative diseases.

Synthesis and Development

The synthesis of (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide typically involves multi-step organic reactions starting from readily available precursors. The synthesis often employs techniques such as:

- Condensation Reactions: To form the core benzamide structure.

- Enamine Formation: Utilizing appropriate amines to introduce the pyridine rings.

- Purification Techniques: Including crystallization and chromatography to isolate the final product with high purity.

作用機序

The mechanism of action of (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Key Differences :

- The pyridinylamino groups in the target compound may offer better π-π stacking interactions with aromatic residues in enzyme binding pockets.

Benzamide Derivatives with Heterocyclic Moieties

Thiazole- and Pyridine-Containing Analogues

- N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) () incorporates a thiazole ring and pyridine, with NMR data confirming structural integrity. Its biological activity, though unspecified, is hypothesized to involve kinase or protease inhibition due to the thiazole moiety.

- (E)-4-(3-Oxo-3-(tetrahydro-2H-pyran-2-yloxyamino)prop-1-enyl)-N-(3-(4-(pyridin-3-yl)thiazol-2-ylamino)phenyl)benzamide (49a) () features a tetrahydropyran group, which may enhance solubility compared to the target compound’s pyridinyl groups .

Comparison :

- The target compound’s simpler pyridinyl design may reduce synthetic complexity while maintaining enzyme affinity.

Hydroxamic Acid Derivatives with Benzamide Cores

Multitarget hydroxamic acids like N-hydroxy-4-((E)-3-oxo-3-(((1S,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)amino)prop-1-en-1-yl)benzamide (24) and compound 35a () integrate hydroxamic acid groups, known for histone deacetylase (HDAC) inhibition. These compounds demonstrate neuroprotective effects in Alzheimer’s disease models, with 35a showing superior activity in reducing amyloid-β aggregation .

Key Contrasts :

- Hydroxamic acids (e.g., 24, 35a) exhibit dual HDAC and AChE inhibition, whereas the target compound’s lack of a hydroxamate group limits HDAC targeting.

- The bicyclic terpene moiety in 24 enhances blood-brain barrier penetration, a feature absent in the target compound .

Table 1: Physicochemical Properties of Selected Analogues

Discussion and Implications

The target compound’s pyridinylamino-benzamide structure positions it within a class of enzyme inhibitors, but its lack of sulfonamide or hydroxamate groups may limit its potency against hCA or HDAC compared to analogs like 3a–g or 35a. However, its simplicity could offer advantages in synthetic accessibility and metabolic stability.

生物活性

(E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

This compound features a central benzamide moiety linked to a pyridine ring and an enone functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives, including those with pyridine substitutions. For instance, compounds similar to (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide have demonstrated significant cytotoxic effects against various cancer cell lines.

In one study, derivatives were tested against the National Cancer Institute's 60 human cancer cell lines panel, revealing IC50 values ranging from 0.20 to 2.58 μM , indicating strong antitumor activity across multiple types of cancer cells . The mechanisms of action often involve the regulation of key signaling pathways such as AMPK phosphorylation, which is crucial for cellular energy homeostasis and apoptosis.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . In vitro evaluations indicated that certain derivatives exhibited effective activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . This suggests potential applications in treating tuberculosis, especially given the rising resistance to conventional therapies.

Table 1: Biological Activity Summary

Case Studies

- Antitumor Mechanism Investigation : A study focusing on the mechanism of action demonstrated that compounds similar to (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide could induce apoptosis in cancer cells through p53-dependent pathways. The study found that these compounds inhibited cell cycle progression and promoted cell death in a dose-dependent manner.

- Tuberculosis Treatment Efficacy : A recent investigation into anti-tubercular agents synthesized several derivatives based on the benzamide framework. Among these, specific compounds showed significant efficacy against Mycobacterium tuberculosis, with further studies indicating low cytotoxicity towards human cells, making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-4-(3-oxo-3-(pyridin-3-ylamino)prop-1-en-1-yl)-N-(pyridin-3-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis involves multi-step coupling reactions. For example, pyridine derivatives can be functionalized via Buchwald-Hartwig amination or nucleophilic acyl substitution. A critical step is the formation of the enone (prop-1-en-1-yl) bridge, which requires precise control of reaction conditions (e.g., temperature, solvent polarity). Catalysts like cesium carbonate and copper(I) bromide have been used in analogous pyridine-based couplings to enhance yields . Purification via column chromatography (e.g., using gradients of ethyl acetate/hexane) is recommended to isolate the (E)-isomer selectively.

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Analyze and NMR spectra for diagnostic peaks: pyridyl protons (δ 8.5–9.0 ppm), amide carbonyl (δ ~165–170 ppm), and enone protons (δ 6.5–7.5 ppm for conjugated double bonds) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the (E)-configuration. Compare bond lengths and angles (e.g., C=O at ~1.22 Å, C=C at ~1.34 Å) to Cambridge Structural Database (CSD) entries of similar enone systems .

- HRMS : Confirm molecular weight with <5 ppm error; the trifluoromethyl group (if present) may require high-resolution detection .

Q. What analytical techniques are suitable for assessing purity and stability under varying conditions?

- Methodological Answer :

- HPLC-PDA : Use a C18 column with acetonitrile/water gradients to detect impurities (>95% purity threshold).

- TGA/DSC : Evaluate thermal stability (decomposition onset >150°C suggests suitability for solid-state studies).

- pH Stability Assays : Test solubility and degradation in buffers (pH 2–12) to identify labile groups (e.g., amide hydrolysis under acidic/basic conditions) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reaction outcomes during synthesis?

- Methodological Answer :

- Isotopic Labeling : Use -labeled pyridine to track amination pathways via -NMR .

- Kinetic Analysis : Compare rate constants under varying temperatures to identify rate-limiting steps (e.g., enolization vs. acylation).

- DFT Calculations : Model transition states to explain stereochemical outcomes (e.g., preferential (E)-isomer formation due to lower activation energy) .

Q. What strategies are effective for elucidating bioactivity mechanisms, given the compound’s structural complexity?

- Methodological Answer :

- Molecular Docking : Use PyMOL or AutoDock to predict binding affinities with targets like kinases or GPCRs, leveraging the pyridyl groups’ hydrogen-bonding potential .

- SAR Studies : Synthesize analogs (e.g., replacing pyridin-3-yl with pyridin-2-yl) to correlate structural features (e.g., planarity of the enone system) with activity .

- Metabolic Stability Assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxidation of the prop-1-en-1-yl bridge) .

Q. How can crystallographic data resolve discrepancies in reported polymorphic forms?

- Methodological Answer :

- CSD Mining : Cross-reference with entries like (E)-3-(pyridin-4-yl)acrylic acid derivatives to identify common packing motifs (e.g., π-π stacking of pyridine rings) .

- Variable-Temperature XRD : Detect phase transitions or solvent inclusion artifacts that may explain divergent unit cell parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bond vs. van der Waals contributions) to validate dominant packing forces .

Q. What computational approaches are recommended for predicting solubility and bioavailability?

- Methodological Answer :

- COSMO-RS : Simulate solvation free energy in solvents like DMSO or water to guide formulation design .

- ADMET Predictors : Use tools like SwissADME to estimate logP (~3.5 for pyridine-containing amides) and P-glycoprotein substrate likelihood .

- Caco-2 Permeability Models : Corrogate results with experimental Papp values to validate intestinal absorption potential .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data across similar benzamide derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from PubChem or ChEMBL, applying statistical filters (e.g., p < 0.05, n ≥ 3 replicates) to identify outliers .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to rule off-target effects .

- Batch Effect Correction : Standardize solvent (e.g., DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。